[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
“[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid” is a chemical compound with the molecular formula C18H24N2O3 . It is used for proteomics research . The compound is also known by its synonyms N-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-N-phenylglycine and Glycine, N-[2-[[2-(1-cyclohexen-1-yl)ethyl]amino]-2-oxoethyl]-N-phenyl .
Scientific Research Applications
Synthesis and Characterization of Schiff Base Ligands and Their Metal Complexes : A study by Ikram et al. (2015) discusses the synthesis and characterization of Schiff base ligands derived from amino acids like [1-(aminomethyl)cyclohexyl]acetic acid. These ligands were used to produce metal complexes with potential antioxidant properties and xanthine oxidase inhibitory activities.
Inhibition of Ethylene Formation in Plants : Research by Kirchner et al. (1993) explored derivatives of aminooxyacetic acid for their ability to inhibit ethylene formation in plants. These compounds showed potential in delaying the senescence of cut carnation flowers and reducing ethylene evolution in certain plants.
Preparation of Bifunctional DTPA-like Ligands : Anelli et al. (1999) in their study “L-Glutamic acid and L-lysine as useful building blocks for the preparation of bifunctional DTPA-like ligands” describe the synthesis of compounds featuring carboxylic or amino groups, which are useful for chelating metal ions. This has applications in bioconjugation and radiopharmaceuticals.
Angiotensin Converting Enzyme Inhibitors : A paper by Turbanti et al. (1993) discusses the synthesis of monoamidic derivatives of cyclohexanedicarboxylic acids with potential as novel angiotensin converting enzyme inhibitors. This has implications in the development of new drugs for hypertension.
Antimicrobial Activity : A study by Bishnoi et al. (2006) explored the synthesis of certain compounds, including derivatives of cyclohexylidene, for their antimicrobial activity.
Synthesis of β-Sheet Conformation in Cyclopeptides : Research by Brandmeier et al. (1994) used biphenyl-containing pseudo-amino acids in the synthesis of cyclic peptides, studying their ability to adopt β-sheet conformations.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It is a complex organic molecule that is an amino acid derivative . It features a cyclohexene ring, an amino group, and a phenyl group in its molecular structure . The unique molecular structure may endow it with distinct functionalities and applications across various sectors .
Mode of Action
Given its structure, it likely interacts with its targets in a manner similar to other amino acids . This could involve participating in protein synthesis and exhibiting potential biological activity .
Biochemical Pathways
As an amino acid derivative, it may be involved in protein synthesis and other biochemical processes related to amino acids .
Result of Action
Given its potential role in protein synthesis and biological activity, it may have effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-(N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(19-12-11-15-7-3-1-4-8-15)13-20(14-18(22)23)16-9-5-2-6-10-16/h2,5-7,9-10H,1,3-4,8,11-14H2,(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASXWVGPMGMZES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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